4-(4-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
Overview
Description
4-(4-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, a nitrobenzothiazole moiety, and a butanamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxybutane.
Synthesis of the Nitrobenzothiazole Intermediate: The second step involves the nitration of 2-aminobenzothiazole to form 6-nitro-1,3-benzothiazole.
Coupling Reaction: The final step is the coupling of the chlorophenoxybutane with the nitrobenzothiazole intermediate under amide bond-forming conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the benzothiazole ring can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Reduction: Conversion of the nitro group to an amino group results in 4-(4-chlorophenoxy)-N-(6-amino-1,3-benzothiazol-2-yl)butanamide.
Substitution: Substitution of the chlorine atom in the chlorophenoxy group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding due to its structural features.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural components suggest it might interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. The nitrobenzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: Potential inhibition of enzymes involved in inflammatory pathways.
Receptors: Possible binding to receptors that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenoxy)-N-(1,3-benzothiazol-2-yl)butanamide: Lacks the nitro group, which may reduce its biological activity.
4-(4-chlorophenoxy)-N-(6-amino-1,3-benzothiazol-2-yl)butanamide: The amino derivative, which may have different biological properties.
Uniqueness
4-(4-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is unique due to the presence of both the nitro and chlorophenoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactions and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c18-11-3-6-13(7-4-11)25-9-1-2-16(22)20-17-19-14-8-5-12(21(23)24)10-15(14)26-17/h3-8,10H,1-2,9H2,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHAXHYFTLGJEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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